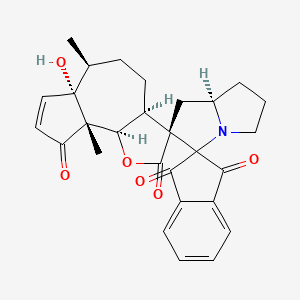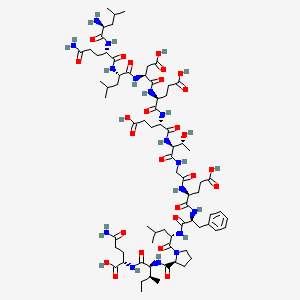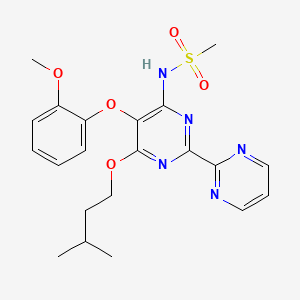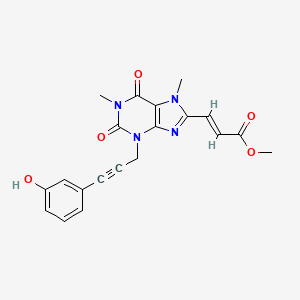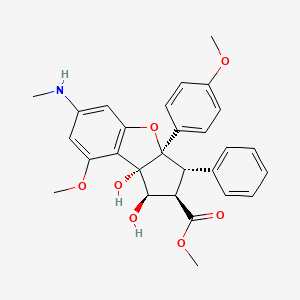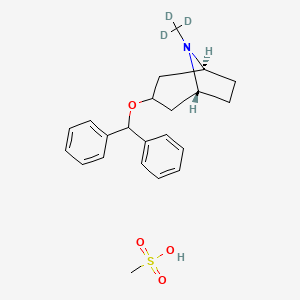
Benztropine-d3 (mesylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benztropine-d3 (mesylate) is a deuterated form of benztropine mesylate, a synthetic compound with anticholinergic and antihistaminic properties. It is commonly used in the treatment of Parkinson’s disease and extrapyramidal disorders due to its ability to inhibit dopamine uptake . The deuterated form, Benztropine-d3 (mesylate), is often used in scientific research to study the pharmacokinetics and metabolic pathways of benztropine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benztropine mesylate involves the combination of a tropane ring, similar to cocaine, and a diphenyl ether from the dialkylpiperazines . The synthetic route typically includes the following steps:
- Formation of the tropane ring structure.
- Introduction of the diphenylmethoxy group.
- Conversion to the mesylate salt.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of benztropine mesylate involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Benztropine mesylate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benztropine N-oxide, while reduction may produce benztropine alcohol derivatives .
Applications De Recherche Scientifique
Benztropine-d3 (mesylate) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of benztropine.
Biology: Employed in studies to understand the interaction of benztropine with biological membranes and its transport across cell membranes.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of benztropine in the body.
Industry: Utilized in the development of new formulations and delivery systems for benztropine-based medications
Mécanisme D'action
Benztropine-d3 (mesylate) exerts its effects primarily through its anticholinergic and antihistaminic properties. It selectively inhibits dopamine transporters, reducing dopamine reuptake and increasing dopamine levels in the synaptic cleft . This action helps alleviate symptoms of Parkinson’s disease and extrapyramidal disorders. Additionally, benztropine-d3 (mesylate) binds to muscarinic and histamine receptors, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Benztropine-d3 (mesylate) can be compared with other similar compounds such as trihexyphenidyl and diphenhydramine:
Trihexyphenidyl: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Diphenhydramine: An antihistamine with anticholinergic properties, commonly used for allergy relief and as a sleep aid.
Benztropine-d3 (mesylate) is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking of the compound’s metabolic pathways .
Propriétés
Formule moléculaire |
C22H29NO4S |
|---|---|
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
(1R,5S)-3-benzhydryloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane;methanesulfonic acid |
InChI |
InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/t18-,19+,20?;/i1D3; |
Clé InChI |
CPFJLLXFNPCTDW-AJNFSTCNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
SMILES canonique |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


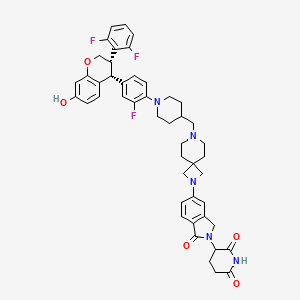
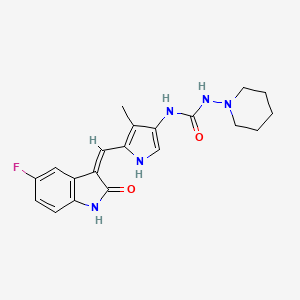
![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)
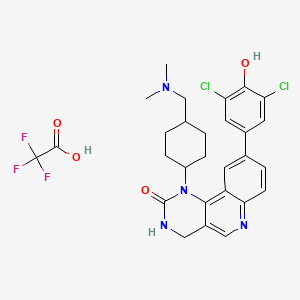
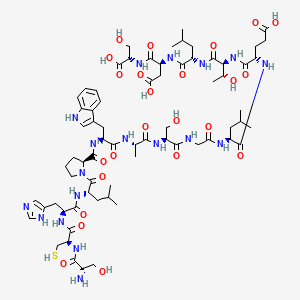

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
